molecular formula C9H5F2N3O3 B2642571 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 866555-95-5

5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B2642571
CAS RN: 866555-95-5
M. Wt: 241.154
InChI Key: HWILFGCWJOJUHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which imparts some degree of aromatic character to the molecule. The electron-withdrawing nature of the difluoromethyl and nitro groups would likely affect the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-withdrawing groups. The nitro group could potentially undergo reduction reactions to form amines, while the difluoromethyl group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the electron-withdrawing groups could affect its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Evaluation of Antimicrobial Properties

A variety of 1,3,4-oxadiazole derivatives, including structures similar to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties. For instance, certain synthesized 1,3,4-oxadiazole compounds demonstrated remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Similar studies have also reported the synthesis of 1,3,4-oxadiazole derivatives with significant antibacterial potential against various gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).

Applications in Material Science

Inhibiting Corrosion

Compounds similar to this compound, specifically 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX), have been studied for their role in inhibiting the corrosion of metals in acidic environments. These studies indicate that such compounds can significantly influence corrosion processes, offering potential applications in protecting materials (Lagrenée et al., 2001).

Applications in Drug Research

CNS Depressant Activity

Some 1,3,4-oxadiazole derivatives, which are structurally related to this compound, have been synthesized and evaluated for their central nervous system depressant activities. These studies have indicated that specific substitutions on the oxadiazole ring can enhance pharmacological activities, offering pathways for the development of new CNS depressant drugs (Singh et al., 2012).

Applications in Biochemistry and Molecular Biology

In vitro Biological Assessment

The bioactivity potential of 1,3,4-oxadiazole derivatives, bearing resemblance to this compound, has been studied in vitro. These compounds exhibit modest antibacterial potential and enzyme inhibition properties, highlighting their relevance in biochemical and molecular biological research (Virk et al., 2023).

Safety and Hazards

As with any chemical compound, handling “5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and biological activity, which are not known at this time .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Such studies could provide valuable insights into the properties and applications of oxadiazole derivatives .

properties

IUPAC Name

5-(difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWILFGCWJOJUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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